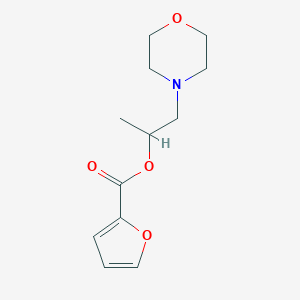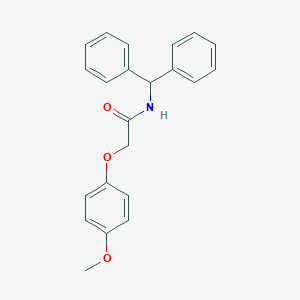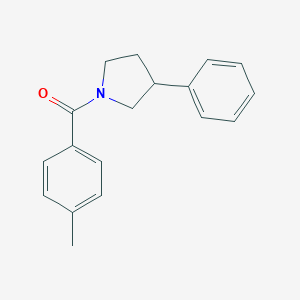
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Wirkmechanismus
The mechanism of action of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate is not fully understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways involved in inflammation and cancer. It may also act by disrupting the cell membrane of pests and weeds, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. In agricultural studies, this compound has been shown to have pesticidal and herbicidal effects on various pests and weeds.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate in laboratory experiments is its ease of synthesis and purification. It can be synthesized using a simple method and yields the desired product in good to excellent yields. Another advantage is its potential applications in various fields of scientific research. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several potential future directions for the study of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate. In medicine, this compound could be further studied as a potential drug candidate for the treatment of various types of cancer and inflammatory diseases. In agriculture, this compound could be further studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound could be further studied for its potential applications in the development of new materials such as polymers and coatings. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate involves the reaction of furan-2-carboxylic acid with 1-(morpholin-4-yl)propan-2-amine in the presence of a suitable coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place at room temperature and yields the desired product in good to excellent yields. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(Morpholin-4-yl)propan-2-yl furan-2-carboxylate has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been studied as a potential drug candidate for the treatment of various types of cancer and inflammatory diseases. In agriculture, this compound has been shown to have pesticidal and herbicidal properties. It has been studied as a potential alternative to traditional pesticides and herbicides. In material science, this compound has been studied for its potential applications in the development of new materials such as polymers and coatings.
Eigenschaften
Molekularformel |
C12H17NO4 |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
1-morpholin-4-ylpropan-2-yl furan-2-carboxylate |
InChI |
InChI=1S/C12H17NO4/c1-10(9-13-4-7-15-8-5-13)17-12(14)11-3-2-6-16-11/h2-3,6,10H,4-5,7-9H2,1H3 |
InChI-Schlüssel |
PHTBVYOFMQOPPZ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CO2 |
Kanonische SMILES |
CC(CN1CCOCC1)OC(=O)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[Benzyl(methyl)amino]ethyl 3,5-ditert-butylbenzoate](/img/structure/B294987.png)








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)


